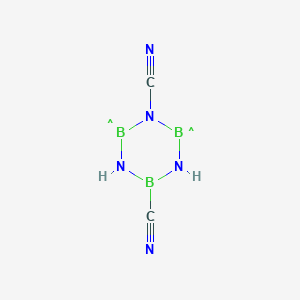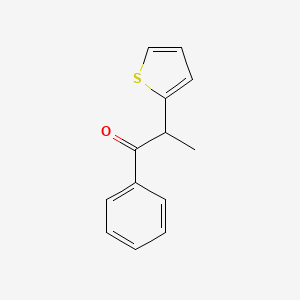![molecular formula C18H18N2O3 B12605044 Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate CAS No. 872604-78-9](/img/structure/B12605044.png)
Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate is an organic compound with a complex structure that includes a benzimidazole ring, a methoxyphenyl group, and an ethyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate typically involves the reaction of 4-methoxyphenylacetic acid with ethyl chloroacetate in the presence of a base, followed by cyclization with o-phenylenediamine. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or alkylated derivatives.
科学的研究の応用
Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The benzimidazole ring is known to interact with various biological targets, including DNA and proteins, which can modulate their function .
類似化合物との比較
Similar Compounds
Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the benzimidazole ring.
Benzimidazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate is unique due to the combination of the benzimidazole ring and the methoxyphenyl group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
特性
CAS番号 |
872604-78-9 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
ethyl 2-[2-(4-methoxyphenyl)benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C18H18N2O3/c1-3-23-17(21)12-20-16-7-5-4-6-15(16)19-18(20)13-8-10-14(22-2)11-9-13/h4-11H,3,12H2,1-2H3 |
InChIキー |
BALPIRBGZZMXQW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



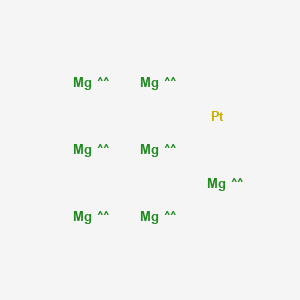
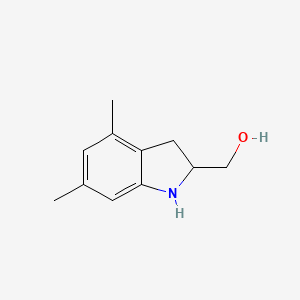
![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
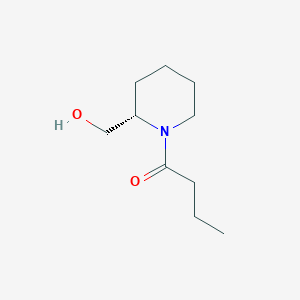
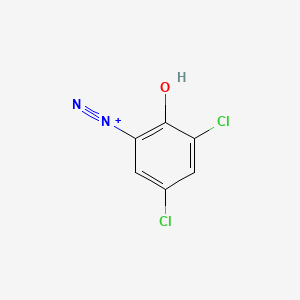
![N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine](/img/structure/B12605002.png)
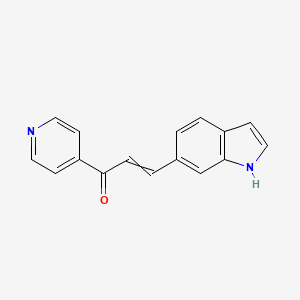
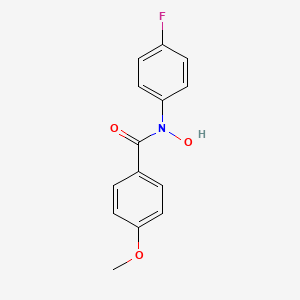
![1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12605019.png)
![N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12605027.png)
